5-{[4-(2-fluorobenzyl)piperazin-1-yl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-{[4-(2-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring substituted with a fluorobenzyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the fluorobenzyl piperazine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(2-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-{[4-(2-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving enzyme inhibition or receptor binding.
Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 5-{[4-(2-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl piperazine moiety may enhance binding affinity and specificity, while the pyrazole ring can modulate the compound’s overall activity. These interactions can lead to the inhibition or activation of biological pathways, resulting in various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole core but differs in its substituents, leading to distinct chemical and biological properties.
Pyrazolo[1,5-a]pyrimidines: These compounds have a fused ring system that imparts unique reactivity and biological activity.
Uniqueness
5-{[4-(2-FLUOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzyl piperazine moiety enhances its potential as a therapeutic agent, while the pyrazole ring provides a versatile scaffold for further modifications.
Properties
Molecular Formula |
C17H19FN4O3 |
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Molecular Weight |
346.36 g/mol |
IUPAC Name |
5-[4-[(2-fluorophenyl)methyl]piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C17H19FN4O3/c1-20-15(13(10-19-20)17(24)25)16(23)22-8-6-21(7-9-22)11-12-4-2-3-5-14(12)18/h2-5,10H,6-9,11H2,1H3,(H,24,25) |
InChI Key |
OKGJUCMGZLZEOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N2CCN(CC2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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